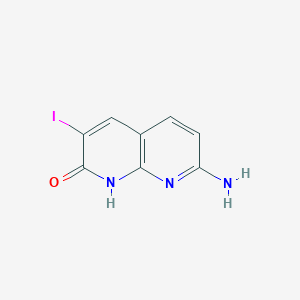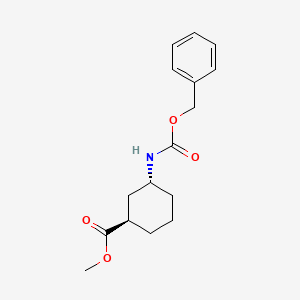
1-(3-Phenylnaphthalen-2-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylnaphthalen-2-yl)pentan-1-one is an organic compound with the molecular formula C21H20O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a phenyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylnaphthalen-2-yl)pentan-1-one typically involves the reaction of 3-phenylnaphthalene with pentanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylnaphthalen-2-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
1-(3-Phenylnaphthalen-2-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Phenylnaphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylnaphthalen-1-yl)pentan-1-one
- 1-(4-Phenylnaphthalen-2-yl)pentan-1-one
- 1-(3-Phenylnaphthalen-1-yl)pentan-1-one
Uniqueness
1-(3-Phenylnaphthalen-2-yl)pentan-1-one is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects, making it a valuable compound for various research applications .
Properties
CAS No. |
917980-46-2 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(3-phenylnaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C21H20O/c1-2-3-13-21(22)20-15-18-12-8-7-11-17(18)14-19(20)16-9-5-4-6-10-16/h4-12,14-15H,2-3,13H2,1H3 |
InChI Key |
MVJHBZSLKYQZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


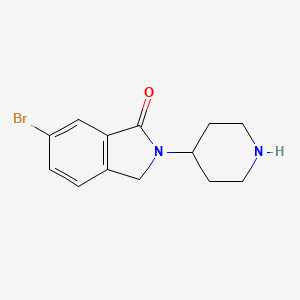
![Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate](/img/structure/B11838712.png)


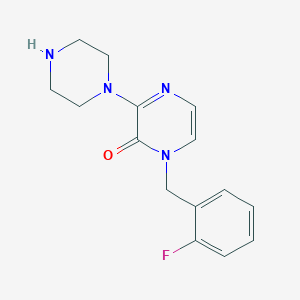
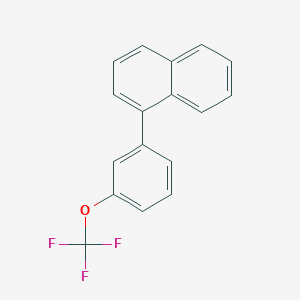
![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)


